Cas no 56008-46-9 (Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1))

Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1) structure
56008-46-9 structure
Product Name:Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1)
CAS No:56008-46-9
MF:C16H19ClIN
MW:387.686235666275
CID:381774
PubChem ID:15558070
Update Time:2025-04-19

Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1)
    • N-[(2-iodophenyl)methyl]-N-methyl-2-phenylethanamine,hydrochloride
    • AGN-PC-00PO0S
    • hydrochloride
    • N-[(2-iodophenyl)methyl]-N-methyl-2-phenylethanamine
    • NSC129611
    • NSC-129611
    • DTXSID40574134
    • N-[(2-Iodophenyl)methyl]-N-methyl-2-phenylethan-1-amine--hydrogen chloride (1/1)
    • 56008-46-9
    • Inchi: 1S/C16H18IN.ClH/c1-18(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-16(15)17;/h2-10H,11-13H2,1H3;1H
    • InChI Key: HKEHUAZIQMGIFT-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1CN(C)CCC1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 387.02500
  • Monoisotopic Mass: 387.02507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24000
  • LogP: 4.76770
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